molecular formula C17H17N5O2 B2768742 8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878727-67-4

8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2768742
CAS RN: 878727-67-4
M. Wt: 323.356
InChI Key: ZOZFSIXDGRIIGE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Unnatural Base Pairs in Synthetic Biology

Research into the development of unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology has highlighted the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. An example of this research involves the development of unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are recognized as ring-expanded purines and pyrimidines, respectively. These pairs demonstrate preferable properties for applications in synthetic biology due to their shape complementarity and enhanced stacking ability, alongside four non-canonical hydrogen bonds, making them complementary in not only single nucleotide insertion but also in PCR processes (Saito-Tarashima & Minakawa, 2018).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those related to the chemical structure of 8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and imidazolylpeptides have shown promising results in preclinical testing. These structures are significant for the search for new antitumor drugs and the synthesis of compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition by Imidazoline Derivatives

Imidazoline and its derivatives, structurally related to imidazoles, are extensively used as effective corrosion inhibitors in the petroleum industry due to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, consisting of a 5-membered heterocyclic ring with two nitrogen atoms, facilitates adsorption onto metal surfaces, highlighting their importance in corrosion inhibition research (Sriplai & Sombatmankhong, 2023).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives, showcasing a wide range of pharmacological activities, highlight the therapeutic versatility of this scaffold in medicinal chemistry. This review covers the development of new derivatives of imidazo[2,1-b]thiazole that exhibit diverse pharmacological activities, underscoring the scaffold's significance in the discovery of new therapeutic agents (Shareef, Khan, Babu, & Kamal, 2019).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling imidazole and its derivatives. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is significant potential for the development of new drugs . Continued research into the synthesis and characterization of new heterocyclic derivatives is likely to yield promising results .

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-5-6-10(2)12(7-9)22-11(3)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFSIXDGRIIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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